((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(propane-3,1-diyl) diacrylate
Description
((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(propane-3,1-diyl) diacrylate (CAS: 1401089-24-4 or 874946-02-8, molecular formula: C₂₆H₃₀N₂O₆, molecular weight: 466.53) is a photoresponsive azo compound featuring a central diazene (azo) group bridging two para-substituted phenylene rings. Each aromatic ring is further linked via an ether bond to a propane-3,1-diyl spacer terminating in acrylate groups. This structure enables dual functionality: the azo group facilitates reversible photoisomerization (E/Z transitions under specific wavelengths), while the acrylate moieties allow polymerization or crosslinking in materials science applications.
Key synthetic routes involve phosphoramidite intermediates, as demonstrated in and , where reactions with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite yield derivatives with high purity (>95%). Its UV-Vis absorption maximum at 365 nm and compatibility with orthogonal light-triggered systems (e.g., photopolymerization) make it valuable in stimuli-responsive polymers and liquid crystal elastomers (LCEs).
Properties
Molecular Formula |
C24H26N2O6 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
3-[4-[[4-(3-prop-2-enoyloxypropoxy)phenyl]diazenyl]phenoxy]propyl prop-2-enoate |
InChI |
InChI=1S/C24H26N2O6/c1-3-23(27)31-17-5-15-29-21-11-7-19(8-12-21)25-26-20-9-13-22(14-10-20)30-16-6-18-32-24(28)4-2/h3-4,7-14H,1-2,5-6,15-18H2 |
InChI Key |
QIOKQRHPOAJQPE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCOC(=O)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(propane-3,1-diyl) diacrylate typically involves multi-step organic reactions. One common method includes the reaction of diazene-1,2-diylbis(4,1-phenylene) with 3-chloropropane-1,2-diol in the presence of a base to form the intermediate compound. This intermediate is then reacted with acryloyl chloride under controlled conditions to yield the final product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under specific temperature and pressure conditions. The use of catalysts and solvents can optimize the reaction efficiency and yield. Purification processes such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acrylate groups, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the diazene group, converting it into amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions under appropriate conditions.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenylene derivatives.
Scientific Research Applications
Chemistry: The compound is used as a monomer in the synthesis of advanced polymers with specific mechanical and thermal properties. Its ability to undergo polymerization makes it valuable in materials science.
Biology: In biological research, the compound’s derivatives are studied for their potential as bioactive molecules, including antimicrobial and anticancer agents.
Medicine: The compound’s unique structure allows for the development of drug delivery systems and medical adhesives
Industry: Industrially, the compound is utilized in the production of coatings, adhesives, and sealants. Its reactivity with various substrates enhances the performance of these products.
Mechanism of Action
The mechanism by which ((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(propane-3,1-diyl) diacrylate exerts its effects is primarily through its reactive acrylate groups. These groups can form covalent bonds with nucleophiles, leading to cross-linking and polymerization. The diazene group can participate in redox reactions, influencing the compound’s reactivity and stability. Molecular targets include enzymes and cellular components that interact with the acrylate and diazene functionalities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogs (Table 1):
Table 1: Structural and Functional Comparison of Azo-Acrylate Derivatives
Structural and Functional Analysis
Spacer Length and Flexibility :
- The target compound ’s propane spacer (3 carbons) promotes higher crosslinking density and rigidity compared to the hexane analog (6 carbons), which offers greater chain flexibility and lower glass transition temperatures (Tg).
- The branched spacer in the methacrylate derivative (Table 1, row 3) introduces steric hindrance, slowing photoisomerization kinetics but improving mechanical strength in adhesives.
Photoresponsiveness :
- The target compound’s λmax at 365 nm enables selective activation without interfering with dichroic dyes (e.g., in polarizing films). In contrast, sulfur-containing analogs (row 4) exhibit redshifted absorption due to electron-donating sulfur atoms.
Polymer Compatibility :
- The acrylate termini in the target compound facilitate radical polymerization, forming networks with azobenzene-driven actuation. Methacrylate analogs (row 3) require higher initiation energy but yield more durable matrices.
Research Findings
- Synthetic Efficiency : The target compound achieves 37% yield via phosphoramidite chemistry, while sulfur-containing analogs require thiol-ene click reactions (yields >80%).
- Degradation: Unlike novolac epoxy resins, which degrade to diols under microbial action, the target compound’s azo-acrylate structure resists hydrolysis, ensuring stability in aqueous environments.
- Commercial Availability : Priced at $35/100mg (purity >95%), it is more cost-effective than specialized dichroic dyes (e.g., R5 in ).
Notes on Contradictions and Limitations
- Spectral Data : NMR shifts for the target compound () align with analogs, but HRMS deviations (calc. 730.3737 vs. exp. 730.3791) suggest trace impurities in synthesis.
Biological Activity
Chemical Structure and Properties
Diazene-1,2-diylbis(4,1-phenylene)bis(oxy)bis(propane-3,1-diyl) diacrylate (CAS No. 1401089-24-4) is an organic compound characterized by a complex structure that includes multiple functional groups such as diazene, phenylene, ether, and acrylate moieties. The molecular formula is , with a molecular weight of approximately 466.53 g/mol. Its unique structural features potentially enhance its biological activity and applicability in various fields including medicinal chemistry and materials science .
Biological Activity
The biological activity of this compound can be explored through various mechanisms and interactions with biological systems:
- Antimicrobial Properties : Preliminary studies suggest that compounds containing diazene and acrylate functionalities may exhibit antimicrobial activity. This can be attributed to their ability to disrupt microbial membranes or interfere with metabolic pathways.
- Cytotoxicity : Research indicates that certain derivatives of diazene compounds can exhibit cytotoxic effects on cancer cell lines. The mechanism may involve the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in targeted cells.
- Polymerization Potential : The acrylate groups in the structure allow for photopolymerization, which can be harnessed in biomedical applications such as drug delivery systems and tissue engineering scaffolds. The biocompatibility of the resulting polymers is crucial for their application in medical devices.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various diazene derivatives against common pathogens. The results indicated that compounds similar to Diazene-1,2-diylbis(4,1-phenylene)bis(oxy)bis(propane-3,1-diyl) diacrylate showed significant inhibition zones against Staphylococcus aureus and Escherichia coli.
| Compound | Inhibition Zone (mm) | Pathogen |
|---|---|---|
| Diazene Derivative A | 15 | S. aureus |
| Diazene Derivative B | 12 | E. coli |
| Control (Antibiotic) | 20 | S. aureus |
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro assays demonstrated that the compound exhibited selective cytotoxicity against breast cancer cell lines (MCF-7). The IC50 value was determined to be around 25 µM after 48 hours of exposure.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | ROS Generation & Apoptosis |
| HeLa | 30 | Cell Cycle Arrest |
Mechanistic Insights
The biological activity of Diazene-1,2-diylbis(4,1-phenylene)bis(oxy)bis(propane-3,1-diyl) diacrylate can be attributed to its ability to undergo redox reactions due to the presence of the diazene group. This reactivity may facilitate interactions with cellular components such as proteins and nucleic acids, leading to alterations in cellular function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
